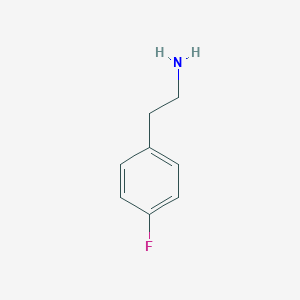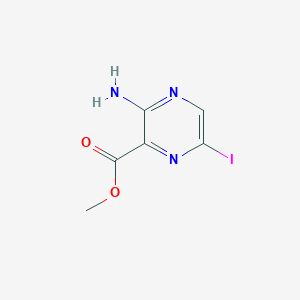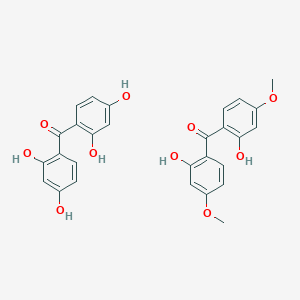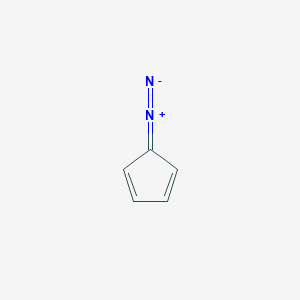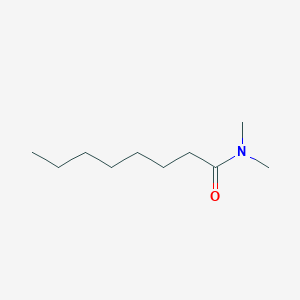
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. It is commonly referred to as safrole alcohol and is found in the essential oil of the sassafras plant. This compound has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
Mechanism of Action
The mechanism of action of 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol is not fully understood. However, it is believed to work by inhibiting the growth of microorganisms by disrupting their cell membranes.
Biochemical and Physiological Effects:
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to have anti-inflammatory properties, which can help reduce inflammation in the body.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol in lab experiments is its high yield of synthesis. It is also relatively easy to obtain and has a low toxicity. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol. One area of research is the development of new drugs based on its antifungal, antibacterial, and antiviral properties. Another area of research is the study of its antioxidant and anti-inflammatory properties, which could have potential applications in the treatment of various diseases. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or limitations for its use.
Synthesis Methods
The synthesis of 3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol can be achieved through several methods, including the isomerization of safrole, which is obtained from the sassafras plant. Another method involves the reduction of isosafrole using sodium borohydride or lithium aluminum hydride. The yield of the synthesis process is relatively high, making it a viable method for large-scale production.
Scientific Research Applications
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol has been the subject of extensive scientific research due to its potential applications in various fields. In medicine, it has been shown to possess antifungal, antibacterial, and antiviral properties, making it a promising candidate for the development of new drugs.
properties
CAS RN |
1446-84-0 |
|---|---|
Product Name |
3-(2H-1,3-Benzodioxol-5-yl)-2-methylpropan-1-ol |
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C11H14O3/c1-8(6-12)4-9-2-3-10-11(5-9)14-7-13-10/h2-3,5,8,12H,4,6-7H2,1H3 |
InChI Key |
MXVLFOMMAUNPJY-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC2=C(C=C1)OCO2)CO |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)CO |
Other CAS RN |
1446-84-0 |
synonyms |
3-benzo[1,3]dioxol-5-yl-2-methyl-propan-1-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



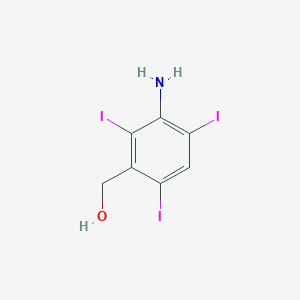

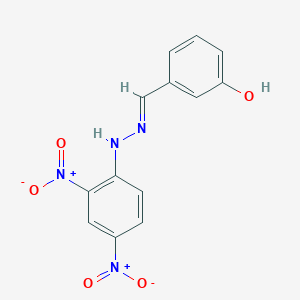
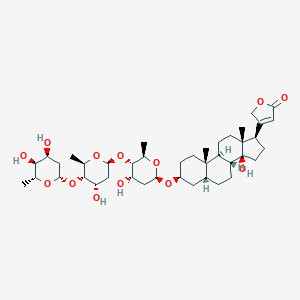
![N,N-diethyl-4-[(4-fluorophenyl)diazenyl]aniline](/img/structure/B75467.png)
